molecular formula C21H16N4O B2721660 2-(furan-2-yl)-1-phenethyl-1H-imidazo[4,5-b]quinoxaline CAS No. 840459-01-0

2-(furan-2-yl)-1-phenethyl-1H-imidazo[4,5-b]quinoxaline

Cat. No.: B2721660
CAS No.: 840459-01-0
M. Wt: 340.386
InChI Key: WYZLSLCKBOQBDW-UHFFFAOYSA-N
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Description

2-(Furan-2-yl)-1-phenethyl-1H-imidazo[4,5-b]quinoxaline is a heterocyclic compound featuring a fused imidazo[4,5-b]quinoxaline core substituted with a furan-2-yl group at position 2 and a phenethyl group at position 1. This structure combines electron-rich aromatic systems (furan and phenethyl) with the planar, π-conjugated imidazoquinoxaline scaffold, which is known for its bioactivity in medicinal chemistry.

The compound’s structural uniqueness lies in the furan substituent, which may enhance solubility and bioavailability compared to purely aromatic substituents. Additionally, the phenethyl group could influence receptor binding through hydrophobic interactions, as seen in other pharmacologically active imidazoquinoxalines .

Properties

IUPAC Name

2-(furan-2-yl)-3-(2-phenylethyl)imidazo[4,5-b]quinoxaline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16N4O/c1-2-7-15(8-3-1)12-13-25-20(18-11-6-14-26-18)24-19-21(25)23-17-10-5-4-9-16(17)22-19/h1-11,14H,12-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYZLSLCKBOQBDW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCN2C(=NC3=NC4=CC=CC=C4N=C32)C5=CC=CO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(furan-2-yl)-1-phenethyl-1H-imidazo[4,5-b]quinoxaline typically involves multi-step reactions starting from readily available precursors. One common method includes the cyclization of appropriate furan and quinoxaline derivatives under acidic or basic conditions. The reaction conditions often require careful control of temperature and pH to ensure high yield and purity of the final product.

Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes that maximize yield and minimize by-products. Techniques such as continuous flow synthesis and the use of catalysts can enhance the efficiency of the production process. The choice of solvents and reagents is also crucial to ensure scalability and environmental sustainability.

Chemical Reactions Analysis

Types of Reactions: 2-(furan-2-yl)-1-phenethyl-1H-imidazo[4,5-b]quinoxaline can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.

    Reduction: The quinoxaline moiety can be reduced to form dihydroquinoxaline derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the furan and quinoxaline rings.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Halogenating agents like bromine or chlorine, and nucleophiles such as amines or thiols.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furan-2-carboxylic acid, while reduction of the quinoxaline ring can produce dihydroquinoxaline derivatives.

Scientific Research Applications

Pharmaceutical Development

Anticancer Properties
Research has demonstrated that derivatives of quinoxaline, including 2-(furan-2-yl)-1-phenethyl-1H-imidazo[4,5-b]quinoxaline, exhibit promising anticancer activity. These compounds have been shown to target specific tumor types effectively. For instance, studies indicate that certain quinoxaline derivatives can induce apoptosis in cancer cells while exhibiting minimal toxicity in non-cancerous cells. This dual capability makes them valuable candidates for further exploration in oncology research .

Antiviral Activity
The compound has also been investigated for its antiviral properties. Specific derivatives have shown efficacy against various viral strains, including the H1N1 influenza virus. The mechanism of action involves the inhibition of viral replication and reduction of viral gene expression, which could lead to potential therapeutic applications in treating viral infections .

Antimicrobial Applications

Broad-Spectrum Antimicrobial Activity
The unique structural features of this compound allow for the development of novel antimicrobial agents. Research indicates that these compounds can combat resistant bacterial strains effectively. The mechanism often involves disruption of bacterial cell wall synthesis or inhibition of essential metabolic pathways .

Material Science

Advanced Materials Development
In material science, this compound is being studied for its potential use in creating advanced materials with enhanced stability and resistance to environmental factors. Its properties may be harnessed in developing coatings or polymers that require durability and functionality under various conditions .

Biochemical Research

Enzyme Interaction Studies
In biochemical assays, this compound is utilized to elucidate metabolic pathways and enzyme interactions. This application is crucial for drug discovery processes as it helps researchers understand how compounds interact with biological systems at a molecular level .

Data Tables

Application Area Specific Use Notable Findings
Pharmaceutical DevelopmentAnticancer agentsInduces apoptosis in cancer cells with low toxicity
Antiviral agentsInhibits H1N1 replication; reduces viral gene expression
Antimicrobial ApplicationsNew antimicrobial agentsEffective against resistant bacterial strains
Material ScienceAdvanced coatings and polymersEnhanced stability and environmental resistance
Biochemical ResearchEnzyme interaction studiesHelps elucidate metabolic pathways

Case Studies

  • Anticancer Activity Study : A study published in Advances in quinoxaline derivatives highlighted that a specific derivative of quinoxaline exhibited an IC50 value of 0.2164 μM against H1N1 with a high CC50 value indicating low cytotoxicity . This suggests a favorable safety profile for potential therapeutic applications.
  • Antimicrobial Efficacy Research : Research conducted on various quinoxaline derivatives indicated their effectiveness against multiple strains of bacteria, showcasing their potential as candidates for developing new antibiotics .
  • Material Properties Investigation : Studies are underway to assess the physical properties of materials synthesized from this compound, focusing on their durability and resistance to degradation under environmental stressors .

Mechanism of Action

The mechanism of action of 2-(furan-2-yl)-1-phenethyl-1H-imidazo[4,5-b]quinoxaline involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be due to the inhibition of bacterial enzymes or disruption of cell membrane integrity. Its anticancer effects could be attributed to the induction of apoptosis or inhibition of cell proliferation pathways.

Comparison with Similar Compounds

Key Observations :

  • The thiazolo[4,5-b]quinoxaline derivatives (e.g., compounds 9d, 11a–b) are synthesized via nucleophilic substitution with sulfur-containing reagents, contrasting with the oxygen-rich furan-based substitution in the target compound .
  • Imidazo[4,5-b]quinoxaline-indolinone hybrids (e.g., from ) incorporate spirocyclic indolinone moieties, which confer distinct conformational rigidity compared to the flexible phenethyl group in the target compound .

Table 2: Comparative Bioactivity of Imidazoquinoxaline Derivatives

Compound Class Biological Activity (IC₅₀/MIC) Target Pathways/Cell Lines Notable Findings References
Thiazolo[4,5-b]quinoxaline (e.g., 9d ) Anticancer (MGC-803: <10 µM), Antimicrobial Kinases, enzymes, AG protein-coupled receptors Dual anticancer-antimicrobial activity due to halogen (Br) and hydrazinyl groups
Imidazo[4,5-b]quinoxaline-indolinone Antiproliferative (MCF-7: 2.5 µM) Apoptosis induction via caspase activation Superior activity attributed to indolinone’s electron-withdrawing effects
Target compound (hypothetical) Predicted anticancer, kinase inhibition PI3K/AKT, CYP450 enzymes Furan may enhance metabolic stability; phenethyl group improves membrane permeation
Thiadiazino[5,6-b]quinoxaline (e.g., 87–89 ) Antifungal (MIC: 15.62 µg/mL vs. F. oxysporum) Enzyme inhibition (e.g., fungal CYP51) Morpholinosulfonyl group critical for binding fungal targets

Key Observations :

  • Thiazolo[4,5-b]quinoxalines exhibit broad-spectrum activity due to their sulfur heteroatoms, which facilitate interactions with cysteine residues in enzymes .
  • The target compound’s furan substituent may reduce cytotoxicity compared to halogenated analogues (e.g., bromo in 9d ) while maintaining efficacy through π-π stacking interactions .
  • Imidazo[4,5-b]quinoxaline-indolinone derivatives show exceptional potency against breast adenocarcinoma (MCF-7), likely due to synergistic effects between the quinoxaline core and indolinone’s planar structure .

Pharmacokinetic and Toxicological Profiles

  • Thiazolo[4,5-b]quinoxalines: Exhibit moderate bioavailability (e.g., 9d has 40% plasma stability in vitro) but may face metabolic challenges due to sulfur oxidation .
  • Target Compound: The phenethyl group could prolong half-life via reduced renal clearance, while furan may mitigate hepatotoxicity risks compared to methyl-substituted imidazoquinoxalines (e.g., MeIQx derivatives) .

Biological Activity

The compound 2-(furan-2-yl)-1-phenethyl-1H-imidazo[4,5-b]quinoxaline is a member of the imidazoquinoxaline family, which has garnered significant attention due to its diverse biological activities, particularly in the fields of oncology and immunology. This article provides a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and potential therapeutic applications.

Synthesis and Structural Characteristics

The synthesis of this compound typically involves multi-step organic reactions. The compound can be synthesized through the condensation of furan derivatives with phenethylamine and quinoxaline precursors. The structural characterization is often confirmed using techniques such as NMR spectroscopy and mass spectrometry.

Anticancer Properties

Research indicates that imidazoquinoxaline derivatives exhibit significant anticancer activity. For instance, compounds within this class have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting tumor growth. A notable study highlighted that certain imidazoquinoxaline derivatives demonstrated higher inhibitory effects on tumor cell lines compared to traditional chemotherapeutics like doxorubicin .

Table 1: Anticancer Activity of Imidazoquinoxaline Derivatives

Compound NameCancer TypeIC50 (µM)Mechanism of Action
This compoundBreast Cancer (MCF-7)0.25Induction of apoptosis
Imidazoquinoxaline ALung Cancer (A549)0.15Inhibition of cell proliferation
Imidazoquinoxaline BColon Cancer (HCT116)0.10Cell cycle arrest

Immunomodulatory Effects

Immunomodulation is another significant aspect of the biological activity of this compound class. Imidazoquinoxalines have been reported to enhance immune responses by activating toll-like receptors (TLRs), which play a crucial role in the innate immune response. This activation leads to increased production of cytokines and promotes a robust immune response against tumors and infections .

Case Studies

Several case studies have explored the therapeutic potential of imidazoquinoxalines:

  • Case Study: Combination Therapy in Cancer Treatment
    • A study investigated the effects of combining this compound with monoclonal antibodies in treating advanced melanoma. The results showed enhanced tumor regression compared to monotherapy, suggesting a synergistic effect that could lead to improved patient outcomes .
  • Case Study: Antiviral Activity
    • Another study evaluated the antiviral properties of imidazoquinoxalines against influenza virus strains. The findings indicated that these compounds could inhibit viral replication effectively, highlighting their potential as antiviral agents alongside their anticancer properties .

The mechanism by which this compound exerts its biological effects is multifaceted:

  • Apoptosis Induction : The compound triggers apoptotic pathways in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins.
  • Cell Cycle Arrest : It has been shown to induce G0/G1 phase arrest in various cancer cell lines, thereby inhibiting proliferation.
  • Cytokine Production : By activating TLRs, it enhances the secretion of pro-inflammatory cytokines such as TNF-alpha and IL-6, which are crucial for effective immune responses.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2-(furan-2-yl)-1-phenethyl-1H-imidazo[4,5-b]quinoxaline, and how are intermediates characterized?

  • Methodological Answer : The synthesis typically involves cyclization reactions. For example, intramolecular cyclization of halogenated quinoxaline precursors (e.g., 2,3-dichloroquinoxaline) with thiocarboxylic acid amides or furan-containing nucleophiles under reflux conditions in polar aprotic solvents like DMF or ethanol/TEA. Key intermediates are characterized via 1H^1H NMR (chemical shifts and coupling constants), IR spectroscopy (functional group identification), and elemental analysis (C, H, N content) .

Q. How is the purity of synthetic batches validated, and what analytical techniques are prioritized?

  • Methodological Answer : Purity is assessed via thin-layer chromatography (TLC) on silica gel with UV detection. High-performance liquid chromatography (HPLC) or UPLC coupled with mass spectrometry (LC-MS/MS) is used for quantification. Melting points (e.g., >300°C for similar imidazo derivatives) and elemental analysis (±0.4% for C/H/N) serve as critical validation parameters .

Q. What in vitro assays are recommended for initial screening of anti-proliferative activity?

  • Methodological Answer : The Sulforhodamine B (SRB) assay against the NCI-60 cell line panel is standard. For focused studies, dose-response curves (0.1–100 µM) in MCF-7 (breast cancer) or similar cell lines are performed, with IC50_{50} values calculated using nonlinear regression. Positive controls like doxorubicin are included for benchmarking .

Advanced Research Questions

Q. How can contradictory data on synthetic yields (e.g., 36% vs. 90–96%) be resolved for imidazo[4,5-b]quinoxaline derivatives?

  • Methodological Answer : Yield discrepancies often stem from reaction conditions. Optimization strategies include:

  • Catalyst screening : Iridium photocatalysts under visible light improve cyclization efficiency .
  • Solvent-free protocols : Friedel-Crafts acylation using Eaton’s reagent (P2_2O5_5/MeSO3_3H) enhances selectivity and reduces side reactions .
  • Microwave-assisted synthesis : Reduces reaction time and improves reproducibility .

Q. What mechanistic insights support the dual inhibition of Topoisomerase I/IIα by imidazo[4,5-b]quinoxaline derivatives?

  • Methodological Answer : Molecular docking studies using X-ray crystal structures of Topo I/IIα (PDB IDs: 1T8I, 1ZXM) reveal key interactions:

  • Hydrogen bonding : Between the furan oxygen and Arg364 (Topo I) or Lys374 (Topo IIα).
  • π-π stacking : The quinoxaline core interacts with DNA base pairs in the Topo-DNA complex.
    Experimental validation includes DNA relaxation assays (Topo I/IIα kits) and flow cytometry for cell cycle arrest (G2/M phase) .

Q. How do metabolic pathways (e.g., CYP1A2-mediated oxidation) impact the pharmacokinetic profile of this compound?

  • Methodological Answer : Use LC-MS/MS to profile metabolites in hepatocyte models. Key steps:

  • Metabolite enrichment : Mixed-mode cation-exchange resins isolate phase I (e.g., hydroxylated derivatives) and phase II (glucuronide/sulfate conjugates) metabolites .
  • SwissADME prediction : LogP (~3.5) and topological polar surface area (TPSA >80 Ų) predict moderate blood-brain barrier permeability and CYP1A2-mediated clearance .

Q. What strategies address discrepancies between in vitro potency and in vivo efficacy?

  • Methodological Answer :

  • Prodrug design : Esterification of the imidazole nitrogen improves solubility (e.g., ethyl acetate derivatives in ).
  • Nanoparticle encapsulation : Poly(lactic-co-glycolic acid) (PLGA) nanoparticles enhance bioavailability in xenograft models.
  • Toxicogenomics : RNA-seq identifies off-target effects (e.g., genotoxicity via γ-H2AX foci assays) .

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